molecular formula C30H60NO8P B1589316 2,3-Di(undecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate CAS No. 27869-47-2

2,3-Di(undecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate

Cat. No. B1589316
CAS RN: 27869-47-2
M. Wt: 593.8 g/mol
InChI Key: XCCDCYFQYUARAY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 2,3-Di(undecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate is C28H56NO8P. Its molecular weight is 565.7 g/mol. The InChI string representation of its structure is InChI=1S/C28H56NO8P/c1- 6- 8- 10- 12- 14- 16- 18- 20- 27 (30) 34- 24- 26 (25- 36- 38 (32,33) 35- 23- 22- 29 (3,4) 5) 37- 28 (31) 21- 19- 17- 15- 13- 11- 9- 7- 2/h26H,6- 25H2,1- 5H3 .

Scientific Research Applications

Polymer Synthesis and Liquid Crystalline Behavior

One area of application involves the synthesis and polymerization of phospholipid analogues, such as "10-(11-Methacryloyloxyundecyloxycarbonyl)decyl 2-(trimethylammonio)ethyl phosphate." This particular compound has been polymerized using 2,2'-azoisobutyronitrile (AIBN) as an initiator, demonstrating liquid crystalline behavior from room temperature up to approximately 280°C. It is also soluble in methanol and hot ethanol, highlighting its potential in creating materials with specific thermal and solubility properties (Furukawa, Nakaya, & Imoto, 1986).

Surface Modification for Hemocompatibility

Another significant application is the surface modification of segmented polyurethane (SPU) with derivatives such as "2-(methacrylorloxy)ethyl-2-(trimethylammonium)ethyl phosphate" (MTP) to improve hemocompatibility. MTP, when grafted onto SPU surfaces, has shown to enhance blood compatibility, making it an invaluable addition to biomedical materials research. The orientation of MTP on the film surface and the addition of a cross-linking agent further improve hemocompatibility, indicating potential applications in medical devices and implants (Tomita, Li, & Nakaya, 1999).

Thin Film Applications and Thermal Stability

The synthesis and characterization of methacrylate phospho-silicate hybrids from related compounds offer insights into their use in thin film applications. Such materials, synthesized via sol–gel reaction and addition polymerization, possess enhanced thermal stability and mechanical properties, making them suitable for protective coatings and electronic applications. The formation of Si–O–Si, P–O–P, and Si–O–P linkages leads to a dense network structure that contributes to the material's overall stability and functionality (Kannan, Choudhury, & Dutta, 2007).

Universal Biomembrane Adhesive

Research has also focused on the development of poly(choline phosphate) as a universal biomembrane adhesive. A new monomer, synthesized and polymerized into poly(choline phosphate), exhibits lower critical solution temperature behavior and has shown promise in rapidly binding to mammalian cell membranes. This characteristic suggests potential applications in cell manipulation, tissue engineering, and the modification of biomaterial surfaces for medical applications (Yu, Yang, Horte, Kizhakkedathu, & Brooks, 2014).

properties

IUPAC Name

2,3-di(undecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H60NO8P/c1-6-8-10-12-14-16-18-20-22-29(32)36-26-28(27-38-40(34,35)37-25-24-31(3,4)5)39-30(33)23-21-19-17-15-13-11-9-7-2/h28H,6-27H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCCDCYFQYUARAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H60NO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00435535
Record name 1,2-diundecanoyl-sn-glycero-3-phosphocholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00435535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

593.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Di(undecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate

CAS RN

27869-47-2
Record name 1,2-diundecanoyl-sn-glycero-3-phosphocholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00435535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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